1,3,5-Trichlorobenzene

Overview

Description

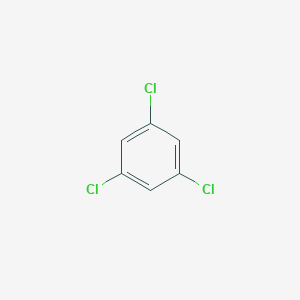

1,3,5-Trichlorobenzene is an organochlorine compound with the chemical formula C6H3Cl3 . It is one of the three isomers of trichlorobenzene, characterized by having three chlorine atoms attached to a benzene ring at the 1, 3, and 5 positions. This compound exists as colorless crystals and is more symmetrical compared to its other isomers, which are liquids at room temperature .

Mechanism of Action

Target of Action

The primary target of 1,3,5-Trichlorobenzene is Camphor 5-monooxygenase . This enzyme is found in the organism Pseudomonas putida . It plays a crucial role in the metabolism of xenobiotics, or foreign substances, in the organism.

Mode of Action

It is known that the compound can undergo reductive dechlorination, a process in which chlorine atoms are replaced by hydrogen . This process is facilitated by certain bacteria, including Pseudomonas putida .

Biochemical Pathways

It is known that the compound can be transformed into monochlorobenzene through reductive dechlorination . This process involves the removal of chlorine atoms and their replacement with hydrogen, leading to changes in the compound’s structure and properties .

Result of Action

It is known that the compound can interact with the estrogen receptor, potentially affecting hormonal balance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reductive dechlorination is facilitated by certain bacteria, which can be influenced by environmental conditions . Additionally, the compound’s properties, such as its low volatility and solubility, can be affected by temperature .

Biochemical Analysis

Biochemical Properties

1,3,5-Trichlorobenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in dechlorination processes. It is known to be transformed by specialized anaerobic bacteria through reductive dechlorination, resulting in the formation of monochlorobenzene and dichlorobenzenes . These interactions are crucial for understanding the compound’s environmental persistence and potential biodegradation pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been observed to cause irritation to the eyes, skin, and respiratory tract . Additionally, it can influence cell signaling pathways and gene expression, leading to potential disruptions in cellular metabolism. The compound’s persistence in the environment and its ability to bioaccumulate further complicate its impact on cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It is involved in the reductive dechlorination process, where it is converted to less chlorinated compounds by anaerobic bacteria . This process involves the transfer of electrons to the compound, facilitating the removal of chlorine atoms and altering its chemical structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can undergo degradation under specific conditions. Studies have shown that it can persist in both aerobic and anaerobic environments, with its degradation products varying based on the microbial communities present . Long-term exposure to the compound can lead to chronic effects on cellular function, including potential carcinogenicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause mild irritation, while higher doses can lead to significant toxic effects, including liver and kidney damage . Studies have also indicated that the compound does not accumulate significantly in mammalian tissues, but it can bioaccumulate in aquatic organisms .

Metabolic Pathways

This compound is involved in metabolic pathways that include reductive dechlorination. This process is facilitated by specific enzymes and cofactors that transfer electrons to the compound, resulting in the sequential removal of chlorine atoms . The metabolic flux and levels of metabolites can be influenced by the presence of other environmental factors and microbial communities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be absorbed through the skin, inhaled, or ingested, and once inside the body, it is distributed to various tissues . The compound’s hydrophobic nature allows it to accumulate in fatty tissues, where it can exert its toxic effects over time .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These interactions can affect the compound’s activity and function within the cell, leading to potential disruptions in cellular processes .

Preparation Methods

1,3,5-Trichlorobenzene is not formed by the direct chlorination of benzene. Instead, it is typically synthesized through the Sandmeyer reaction from 3,5-dichloroaniline. The process involves diazotization of 3,5-dichloroaniline followed by its reaction with copper(I) chloride . Industrial production methods often involve the chlorination of benzene derivatives under controlled conditions to achieve the desired substitution pattern .

Chemical Reactions Analysis

1,3,5-Trichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups. Common reagents include sodium hydroxide, ammonia, and alcohols.

Reduction Reactions: The compound can be reduced to form less chlorinated benzenes or benzene itself using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated benzoic acids or other oxidized products.

Scientific Research Applications

1,3,5-Trichlorobenzene has several applications in scientific research and industry:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including herbicides, dyes, and pharmaceuticals.

Biology: The compound is studied for its effects on biological systems and its potential use in biochemical research.

Medicine: It serves as an intermediate in the production of certain medicinal compounds.

Industry: This compound is used as a solvent and in the manufacture of lubricants, electrolytes, and other industrial chemicals

Comparison with Similar Compounds

1,3,5-Trichlorobenzene is unique among its isomers due to its symmetrical structure, which results in distinct physical properties such as a higher melting point. Similar compounds include:

- 1,2,3-Trichlorobenzene

- 1,2,4-Trichlorobenzene

- 1,3,5-Tribromobenzene

These compounds differ in the positions of the chlorine atoms on the benzene ring, leading to variations in their chemical reactivity and applications .

Biological Activity

1,3,5-Trichlorobenzene (TCB) is a chlorinated aromatic hydrocarbon that has garnered attention due to its widespread industrial use and potential environmental and health impacts. Understanding its biological activity is crucial for assessing its toxicological profile and implications for human health and the environment. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

This compound is an isomer of trichlorobenzene with three chlorine atoms substituted on the benzene ring at the 1, 3, and 5 positions. It is primarily used as a solvent in organic synthesis and as an intermediate in the production of various chemicals and pesticides . Its chemical structure is represented as follows:

Toxicological Profile

The toxicological profile of this compound has been investigated through various animal studies. Key findings include:

- Liver Effects : In a 13-week inhalation study on rats, no significant effects were observed on body weight or hematology. However, there were indications of potential liver toxicity at higher exposure levels . Histopathological examinations revealed liver necrosis and hypertrophy at doses exceeding 300 mg/kg/day in related studies involving other trichlorobenzene isomers .

- Renal Toxicity : Renal lesions were noted in male rats exposed to this compound. These included hyperplasia of renal tubular epithelial cells and eosinophilic inclusions . The lesions were consistent with male-specific nephropathy observed in other studies involving different trichlorobenzene isomers .

- Developmental Effects : In gestational studies, pregnant rats exposed to high doses (≥300 mg/kg/day) showed mild histological changes in the thyroid gland and an increase in resorptions during pregnancy . Additionally, offspring exhibited abnormal eye lens development at elevated exposure levels .

Summary of Research Findings

| Study Type | Findings |

|---|---|

| Inhalation Study | No significant effects on body weight; potential liver toxicity noted |

| Renal Study | Induction of renal lesions in male rats; hyperplasia and eosinophilic inclusions observed |

| Developmental Study | Increased resorptions; abnormal eye lens development in offspring |

Case Study 1: Occupational Exposure

A case study involving workers exposed to this compound during manufacturing processes reported symptoms consistent with chlorinated solvent exposure. Symptoms included respiratory distress and skin irritation. Long-term monitoring revealed elevated liver enzymes among workers compared to controls, suggesting a potential link between exposure and hepatotoxicity .

Case Study 2: Environmental Impact

In an environmental assessment near a chemical manufacturing site, groundwater contamination with this compound was detected. Health risk assessments indicated potential exposure risks for nearby residents through contaminated drinking water. The study concluded that long-term exposure could lead to adverse health effects similar to those observed in animal studies .

Properties

IUPAC Name |

1,3,5-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEFYDZQGKAQCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3 | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026195 | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3,5-trichlorobenzene appears as white to off-white crystals. (NTP, 1992), Liquid, White to yellow solid; [ICSC] White or cream colored lumps or crystalline powder; [MSDSonline], WHITE-TO-YELLOW CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,3,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

407.1 °F at 760 mmHg (NTP, 1992), 208 °C, 1,3,5-Trichlorobenzene forms azeotropes with percentages of the following compounds yielding boiling points as listed: 50% camphor, bp 210.5 °C; 43% caproic acid, bp 204.0 °C; 60% m-Cresol, bp 200.5 °C; 40% p-Cresol, bp 200.2 °C; 35% N-Ethylaniline, bp 203.0 °C; Methone (% NA), bp 209.5 °C; 95% Phenol, bp 181.3 °C; p-Toluidine (% NA), bp 199.0. /From table/ | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

224.6 °F (NTP, 1992), 107 °C, 107 °C /closed cup/ | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), Soluble in chloroform, Sparingly sol in alcohol; freely sol in ether, benzene, petroleum ether, carbon disulfide, glacial acetic acid, In water, 6.01 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0006 | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.456 g/cu m at 20 °C (liquid), Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

10 mmHg at 172.4 °F (NTP, 1992), 0.24 [mmHg], 0.24 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 24 | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles, White crystals, Long needles | |

CAS No. |

108-70-3, 63697-19-8 | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3,5-trichloro-, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-trichlorobenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | s-Trichlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HS4M0BX3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

145 to 147 °F (NTP, 1992), 62.8 °C, 63 °C | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3,5-Trichlorobenzene?

A1: this compound has a molecular formula of C6H3Cl3 and a molecular weight of 181.01 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Researchers have employed various spectroscopic techniques to characterize this compound, including:* Nuclear Quadrupole Resonance (NQR) []: This technique is sensitive to the electronic environment of quadrupolar nuclei, such as 35Cl, and can provide information about molecular structure and dynamics.* Infrared (IR) Spectroscopy [, ]: IR spectroscopy helps identify functional groups and study molecular vibrations. Researchers have analyzed the IR spectra of this compound and its deuterated derivatives in gaseous and solid states to assign fundamental vibrational bands.* Raman Spectroscopy []: Raman spectroscopy complements IR spectroscopy by providing information about molecular vibrations that are Raman active. Researchers have used Raman spectroscopy to study the vibrational modes of this compound and its deuterated counterpart in solution.* Nuclear Magnetic Resonance (NMR) Spectroscopy [, , ]: NMR spectroscopy is a powerful tool for determining molecular structure and dynamics in solution. Researchers have used NMR to study the orientational order of this compound dissolved in nematic liquid crystals, providing insights into its molecular geometry and interactions with the surrounding environment.

Q3: How stable is this compound under various conditions?

A3: this compound exhibits significant stability under various conditions:* Thermal stability: Silicalite-1 coated fibers for solid-phase microextraction showed minimal weight loss even at temperatures up to 600 °C [].* Chemical stability: The same fibers retained their functionality after prolonged exposure to acidic (0.1 M HCl), basic (0.01 M NaOH), and organic solvents (methanol, n-hexane) [], demonstrating resistance to these chemical environments.

Q4: What are the applications of this compound's stability?

A4: Its stability makes this compound suitable for applications like:* Solid-phase microextraction (SPME) []: The thermally and chemically stable silicalite-1 coated fibers, exhibiting high extraction efficiency for this compound, prove useful in analytical techniques like SPME.* Crystallization template: this compound acts as a removable template for the epitaxial growth of conjugated polymers, facilitating the fabrication of high-performance thin-film transistors [].

Q5: What factors influence the solubility of this compound?

A5: Research indicates that the solubility of this compound is influenced by temperature and the nature of the solvent:* Temperature Dependence []: The solubility of this compound in various organic solvents, including alcohols, ketones, and aromatic hydrocarbons, increased with increasing temperature.* Solvent Effects []: The solubility of this compound exhibited significant variation depending on the specific organic solvent used. The highest solubility was observed in toluene, followed by cyclohexane and ethyl acetate.

Q6: How does this compound interact with environmental matrices?

A6: this compound displays significant interactions with environmental matrices like soil and sediment:

- Sorption: Sorption of this compound to these matrices is nonlinear and influenced by organic matter content and clay mineral composition []. The sorption process is primarily governed by hydrophobic interactions with soil organic matter [].

- Desorption: Desorption of this compound from pre-loaded multi-walled carbon nanotubes (MWNTs) is influenced by solution pH, ionic strength, natural organic matter content, and the surface functionalization of the MWNTs []. This suggests that environmental factors can impact the mobility and bioavailability of this compound in contaminated settings.

Q7: Can this compound be biodegraded?

A7: Yes, research indicates that this compound can be biodegraded:

- Microbial Degradation [, , ]: Studies have demonstrated the ability of anaerobic sewage sludge [] and a lindane-decomposing mold culture [] to dechlorinate this compound, suggesting its susceptibility to microbial degradation in anaerobic environments.

Q8: What are the known toxicological effects of this compound?

A8: Studies highlight the potential toxicological effects of this compound:

- Inhalation Toxicity: Subchronic inhalation exposure to high concentrations (1000 mg/m3) of this compound vapors in rats resulted in squamous metaplasia and hyperplasia in the respiratory epithelium of the nasal passages [, ], indicating potential respiratory toxicity.

- Enzyme Inhibition: In vitro and in vivo studies showed that this compound can inhibit serum arylesterase activity, which is involved in detoxification processes [].

Q9: What analytical methods are used to quantify this compound?

A9: Several analytical methods have been employed to determine the concentration of this compound in different matrices:

- Gas Chromatography-Mass Spectrometry (GC-MS) []: GC-MS coupled with head-space solid phase microextraction (HS-SPME) was successfully used to determine this compound in drinking water sources, achieving low detection limits and good recoveries [].

- Gas Chromatography with Electron Capture Detection (GC-ECD) []: This technique is highly sensitive for halogenated compounds. Researchers used GC-ECD coupled with solid-phase extraction to analyze this compound in water samples [].

- Headspace Gas Chromatography (HS-GC) []: This method, utilizing headspace technology and a capillary column, offers a solvent-free approach for determining this compound in drinking water [].

Q10: Can this compound be used as a reactant in catalytic reactions?

A10: Yes, this compound has been studied as a reactant in palladium-catalyzed direct arylations:

- Palladium-Catalyzed Arylation []: While less reactive than polyfluorobenzenes, this compound can undergo palladium-catalyzed direct arylation with aryl bromides, particularly those bearing electron-deficient groups. This reaction provides a route to synthesize substituted biaryl compounds with potential applications in materials science and pharmaceuticals.

Q11: What is the role of this compound in hydrodechlorination reactions?

A11: this compound serves as a model compound in research focusing on the development and improvement of hydrodechlorination catalysts:

- Catalyst Testing and Optimization []: Researchers investigate the effectiveness of various heterogeneous catalysts, such as Pd-containing systems, for the hydrodechlorination of this compound. By modifying supports, diluting Pd with other metals, and adjusting reaction conditions, they aim to improve catalyst activity, selectivity, and stability for the removal of chlorine atoms from chlorinated organic pollutants.

Q12: Have computational methods been applied to study this compound?

A12: Yes, computational chemistry has been employed to investigate the electronic structure and aromaticity of this compound:

- Density Functional Theory (DFT) []: DFT calculations were performed on this compound and related compounds to analyze their electron density distributions, delocalization indices, and aromaticity. These calculations provided insights into the electronic characteristics and aromatic nature of these compounds.

Q13: Are there alternative compounds with properties similar to this compound?

A13: Yes, research suggests that certain compounds may serve as alternatives to this compound:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.